molecular formula C9H11ClO2 B12000152 1-(2-Chlorophenoxy)propan-2-ol CAS No. 5335-22-8

1-(2-Chlorophenoxy)propan-2-ol

Cat. No.: B12000152
CAS No.: 5335-22-8
M. Wt: 186.63 g/mol
InChI Key: JEESPINTVCBSTA-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    1-(2-Chlorophenoxy)propan-2-ol: C9H10Cl2O2\text{C}_9\text{H}_{10}\text{Cl}_2\text{O}_2C9​H10​Cl2​O2​

    .
  • It belongs to the class of alcohols and contains a chlorophenoxy group attached to a propan-2-ol backbone.
  • This compound has applications in various fields due to its unique properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: 1-(2-Chlorophenoxy)propan-2-ol can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities (e.g., antimicrobial properties).

      Medicine: May have applications in drug development.

      Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action for 1-(2-Chlorophenoxy)propan-2-ol depends on its specific application.
    • In biological systems, it may interact with cellular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other chlorophenoxy alcohols or related compounds.

      Uniqueness: Highlight its distinct features compared to structurally similar compounds.

    Properties

    CAS No.

    5335-22-8

    Molecular Formula

    C9H11ClO2

    Molecular Weight

    186.63 g/mol

    IUPAC Name

    1-(2-chlorophenoxy)propan-2-ol

    InChI

    InChI=1S/C9H11ClO2/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5,7,11H,6H2,1H3

    InChI Key

    JEESPINTVCBSTA-UHFFFAOYSA-N

    Canonical SMILES

    CC(COC1=CC=CC=C1Cl)O

    Origin of Product

    United States

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